molecular formula C5H2F3NO3 B1391590 3-(Trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1076245-98-1

3-(Trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No. B1391590
M. Wt: 181.07 g/mol
InChI Key: BUHQKFQUHDDTHL-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C5H2F3NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies . A study has reported the synthesis of isoxazole–Carboxamide derivatives through the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .

Scientific Research Applications

1. Chemical Synthesis and Reactions

The compound 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, 3,3,3-Trifluoropropene derivatives containing a sulfonyl, sulfoximine, or sulfamide substituent at position 1 were used in 1,3-dipolar cycloaddition reaction with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018). This illustrates the reactivity of trifluoromethyl isoxazole derivatives in cycloaddition reactions, which are fundamental in synthesizing various pharmacologically active compounds.

2. Application in Drug Synthesis

The trifluoromethyl isoxazole moiety is pivotal in the synthesis of pharmacologically active compounds. For example, an efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was reported, featuring a highly regioselective cycloaddition leading to a key intermediate, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate (Hou et al., 2016). This showcases the significant role of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives in medicinal chemistry, particularly in the development of receptor agonists.

3. Antituberculosis Activity

Novel mefloquine-isoxazole carboxylic esters, such as 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, have shown excellent antituberculosis activity against both replicating and non-replicating Mycobacterium tuberculosis. The ester may function as a prodrug, and its activity is very specific for organisms of the M. tuberculosis complex, effecting significant reductions of bacterial numbers in infected macrophages (Mao et al., 2010). This highlights the potential of trifluoromethyl isoxazole derivatives in the development of new antituberculosis agents.

4. Heterocyclic System Synthesis

The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the formation of novel RF-containing isoxazole and chromone derivatives. This includes the synthesis of 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols and subsequent transformations to 3-cyano-2-(polyfluoroalkyl)chromones (Sosnovskikh, Moshkin, & Kodess, 2008). This indicates the versatility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives in synthesizing complex heterocyclic systems with potential applications in materials science and pharmaceuticals.

Future Directions

The future directions in the research of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, due to their significant biological activities, these compounds could be explored further for their potential therapeutic applications .

properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHQKFQUHDDTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679685
Record name 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)isoxazole-4-carboxylic acid

CAS RN

1076245-98-1
Record name 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Trifluoromethyl-isoxazole-4-carboxylic acid ethyl ester (Preparation 47, 1.00 g, 4.78 mmol), glacial acetic acid (4 ml), concentrated hydrochloric acid (2 ml, 20 mmol) and water (2 ml, 200 mmol) were heated together with stirring at 70° C. for 2 hours. Solvents were removed by evaporation in vacuo and the residue was left to stand at room temperature for 16 hours. Water (40 ml) and t-butylmethyl ether (80 ml) was added and the layers separated. The organic layer was washed with dilute hydrochloric acid (20 ml), then dried over anhydrous Na2SO4 (s), filtered and evaporated in vacuo to afford the title compound as a brown gum (70 mg, 8%). Material was taken on with no further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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